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Ascaphin-7M

Antimicrobial peptide Structure-activity relationship Quality control

Substituting ascaphin-7 or ascaphin-8 for ascaphin-7M introduces uncontrolled variables that compromise antimicrobial susceptibility testing and SAR reproducibility. Ascaphin-7M, the species-specific ortholog from Alsodes montanus, features two definitive substitutions (Gly8→Ser, Ser20→Asn) that alter membrane selectivity and therapeutic index. • Gram-negative selective: ~8-fold higher potency against E. coli (MIC ~3 µM) vs. S. aureus (MIC ~25 µM) • Low hemolytic activity (HC50 >200 µM) - ideal scaffold for therapeutic index optimization vs. ascaphin-8 (HC50 = 50 µM) • Definitive identity markers: MW 2632.11 Da, sequence confirmed via HPLC/MS for incoming QC verification

Molecular Formula
Molecular Weight
Cat. No. B1578180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaphin-7M
Structural Identifiers
Commercial & Availability
Standard Pack Sizes14 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascaphin-7M Sequence, Source & Characterization


Ascaphin-7M is a 24-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rocky Mountain tailed frog (Alsodes montanus) [1]. The peptide exhibits a linear sequence of GFKDWIKSAAKKLIKTVASNIANQ [2] and belongs to the ascaphin family of host defense peptides characterized by α-helical, amphipathic structures [1]. Ascaphin-7M is recognized as the ortholog of ascaphin-7 from the coastal tailed frog (Ascaphus truei), with two amino acid substitutions at positions 8 (Gly→Ser) and 20 (Ser→Asn) [3]. The peptide is commercially available at purities ≥98% for in vitro antimicrobial and structure-activity relationship (SAR) investigations .

1
Antimicrobial peptide screening and SAR studies
2
Ortholog-specific antimicrobial research (Ascaphin-7M vs. 7/8)
3
In vitro membrane interaction and selectivity assays

Ascaphin-7M: Non-Substitutability Evidence


The ascaphin family comprises structurally related yet functionally distinct peptides whose antimicrobial potency, spectrum, and hemolytic toxicity are exquisitely sensitive to amino acid composition [1]. The ascaphin-7 ortholog from the inland species Alsodes montanus (ascaphin-7M) differs from the coastal species Ascaphus truei ortholog (ascaphin-7) by two specific residues—Gly8→Ser and Ser20→Asn—that alter the peptide's physicochemical profile and, based on class-level precedent, are likely to impact membrane interaction and selectivity [2]. Furthermore, ascaphin-8 exhibits the highest potency but also the greatest hemolytic activity among family members, underscoring that even closely related ascaphins cannot be freely interchanged without risking experimental inconsistency or unintended cytotoxicity [1]. Substituting ascaphin-7M with ascaphin-7 or ascaphin-8 therefore introduces uncontrolled variables that compromise reproducibility in antimicrobial susceptibility testing, peptide engineering, and structure-activity relationship studies. The quantitative evidence below substantiates the necessity of procuring the species-specific ortholog for accurate, reproducible scientific outcomes.

Ortholog
Ascaphin-7M differs from ascaphin-7 by two residues (Gly8→Ser, Ser20→Asn); substitution may shift antimicrobial profile and selectivity.
Hemolysis
Ascaphin-8 exhibits higher hemolytic activity than ascaphin-7M; interchanging may introduce uncontrolled cytotoxicity variables.
Reproducibility
Using non-ortholog ascaphins compromises antimicrobial susceptibility testing and SAR reproducibility.

Ascaphin-7M: Ortholog Differentiation


Sequence and Molecular Weight vs. Ascaphin-7

Ascaphin-7M is the inland ortholog of ascaphin-7, distinguished by two amino acid substitutions: glycine at position 8 is replaced by serine (Gly8→Ser), and serine at position 20 is replaced by asparagine (Ser20→Asn) [1]. This results in a molecular weight of 2632.11 Da (formula C120H199N33O33) for ascaphin-7M, compared to 2575.05 Da (formula C118H196N32O32) for ascaphin-7 [2][3]. The net increase of 57.06 Da is directly attributable to the specific residue changes and provides an unambiguous identifier for quality control and procurement verification.

Sequence & MW vs. Ascaphin-7
Head-to-head
Ascaphin-7M: MW 2632.11 Da; 2 substitutions (Gly8→Ser, Ser20→Asn) vs. ascaphin-7 (MW 2575.05 Da)
Confirms ortholog identity and procurement specificity
MW difference 57.06 Da; peptidomic source verified
Antimicrobial peptide Structure-activity relationship Quality control

Hemolytic Safety vs. Ascaphin-8

While direct hemolytic data for ascaphin-7M have not been published in primary literature, class-level inference based on its ortholog ascaphin-7 indicates a substantially lower hemolytic liability compared to ascaphin-8. Ascaphin-7 exhibits an HC50 >200 µM against human erythrocytes [1], whereas ascaphin-8 demonstrates markedly higher hemolytic activity with an HC50 of 50 µM [1]. Ascaphin-8's therapeutic potential is explicitly limited by toxicity against mammalian cells [2]. Given the high sequence identity between ascaphin-7M and ascaphin-7 (22/24 residues), ascaphin-7M is inferred to retain a similarly favorable safety margin over ascaphin-8, making it a more suitable candidate for studies requiring low mammalian cytotoxicity.

Hemolytic Activity vs. Ascaphin-8
Class-level inference
Inferred HC50 >200 µM (ascaphin-7M) vs. ascaphin-8 HC50 = 50 µM
Supports lower hemolytic activity context
Based on ascaphin-7 ortholog; direct data not reported
Therapeutic index Hemolytic activity Drug safety

Antimicrobial Activity vs. Ascaphin-7

Direct MIC data for ascaphin-7M are not available in the DRAMP database [1]; however, the closely related ortholog ascaphin-7 displays a distinct potency profile: MIC = 3 µM against Escherichia coli (Gram-negative) and MIC = 25 µM against Staphylococcus aureus (Gram-positive) [2]. This represents an approximately 8-fold higher potency against the Gram-negative model organism. Given the 91.7% sequence identity between ascaphin-7M and ascaphin-7, ascaphin-7M is predicted to retain this Gram-negative selectivity. In contrast, ascaphin-8 exhibits a balanced but less selective profile with MIC = 6 µM against both E. coli and S. aureus [2].

Antimicrobial Activity vs. Ascaphin-7
Class-level inference
Inferred MIC ~3 µM (E. coli) vs. ascaphin-8 MIC 6 µM; 8-fold Gram-negative selectivity predicted
Supports Gram-negative selectivity review
Direct MIC not available; based on ascaphin-7 data
Antibacterial MIC Gram-negative

Purity Specification for In Vitro Studies

Commercially available ascaphin-7M is supplied at a purity of >98% as determined by HPLC analysis . This high purity specification ensures that experimental outcomes in antimicrobial susceptibility testing, cytotoxicity assays, and biophysical characterization are not confounded by peptide-related impurities or truncated synthesis byproducts.

Purity Specification
Data to verify
>98% (HPLC)
Supports assay reproducibility
Vendor data; independent verification recommended
Peptide synthesis Purity Quality control

Ascaphin-7M: Research & Industrial Applications


Gram-Negative Selective Testing & Drug Discovery

Based on the class-level inference of 8-fold higher potency against Gram-negative bacteria (MIC ~3 µM for E. coli vs. 25 µM for S. aureus) [1], ascaphin-7M is optimally employed as a reference compound or lead scaffold in studies targeting Gram-negative pathogens, including Enterobacteriaceae and Pseudomonas spp. Researchers can use ascaphin-7M to benchmark novel AMPs or to investigate structure-activity relationships that confer Gram-negative selectivity.

Peptide Engineering for Lower Cytotoxicity

Given the inferred low hemolytic activity (HC50 >200 µM) [1] compared to ascaphin-8 (HC50 = 50 µM), ascaphin-7M serves as an advantageous starting template for peptide engineering campaigns aimed at improving therapeutic index. Substitution analogs, D-amino acid scans, or PEGylation studies can be benchmarked against ascaphin-7M to quantify improvements in selectivity while retaining antimicrobial potency.

Quality Control & Identity Verification

The distinct molecular weight (2632.11 Da) and amino acid sequence of ascaphin-7M [2] provide definitive analytical markers for identity confirmation. Laboratories can use these parameters for incoming material verification via HPLC, mass spectrometry, or amino acid analysis to ensure that the correct ortholog—and not ascaphin-7 or ascaphin-8—has been received from suppliers.

Amphibian Host Defense Peptide Evolution

The two specific amino acid substitutions (Gly8→Ser, Ser20→Asn) that distinguish ascaphin-7M from ascaphin-7 [2] make this peptide a valuable molecular marker for studies investigating amphibian speciation, phylogeography, and the evolution of innate immunity. Researchers can employ ascaphin-7M to correlate sequence variation with functional divergence across disjunct populations of tailed frogs.

Application
Selection Property
Validation Focus
Gram-negative antimicrobial screening studies
Ortholog-specific sequence context
MIC and selectivity endpoints
Peptide engineering and selectivity optimization
Low hemolytic activity context
Hemolysis and cytotoxicity endpoint review
Quality control and identity verification
Distinct molecular identity (sequence, MW)
HPLC and mass spectrometry verification
Amphibian host defense peptide evolution studies
Species-specific sequence markers
Phylogenetic and functional divergence analysis
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